molecular formula C9H17ClFNO2 B2805235 Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride CAS No. 2375261-45-1

Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride

Cat. No.: B2805235
CAS No.: 2375261-45-1
M. Wt: 225.69
InChI Key: CRZRQKRWCBGAIQ-CHQGODQFSA-N
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Description

Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a fluorocyclohexane ring and an aminomethyl group attached to a carboxylate ester.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst.

  • Hydrochloride Formation: The hydrochloride salt is formed by treating the ester with hydrochloric acid.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically produced in batches. The raw materials are mixed in a reactor, and the reaction conditions (temperature, pressure, and catalyst concentration) are carefully controlled to ensure high yield and purity.

  • Purification: After the reaction, the product is purified through crystallization or other separation techniques to remove impurities.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, converting the aminomethyl group to an amine oxide.

  • Reduction: Reduction reactions can reduce the carboxylate ester to an alcohol.

  • Substitution: Substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Aminomethyl-4-fluorocyclohexane-1-carboxylate oxide.

  • Reduction: 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylic alcohol.

  • Substitution: Various substituted fluorocyclohexanes depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities. Biology: It can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: It is used in the production of specialty chemicals and materials that require fluorinated components.

Mechanism of Action

The mechanism by which Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • Methyl 4-(aminomethyl)benzoate: This compound is structurally similar but lacks the fluorine atom.

  • 4-(Aminomethyl)benzoic acid: Another related compound without the ester group.

Uniqueness:

  • Fluorine Atom: The presence of the fluorine atom in Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride imparts unique chemical properties compared to its non-fluorinated analogs.

  • Ester Group: The ester group enhances the compound's reactivity and solubility, making it more versatile in chemical reactions.

Properties

IUPAC Name

methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2.ClH/c1-13-8(12)7-2-4-9(10,6-11)5-3-7;/h7H,2-6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZRQKRWCBGAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)(CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375261-45-1, 2375271-30-8
Record name methyl (1s,4s)-4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-methyl (1r,4r)-4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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